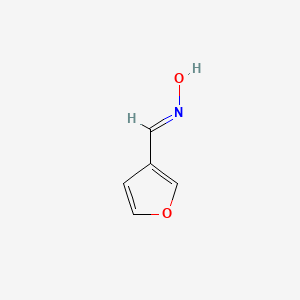

(E)-furan-3-carbaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1195701-24-6; 35940-93-3 |

|---|---|

Molecular Formula |

C5H5NO2 |

Molecular Weight |

111.1 |

IUPAC Name |

(NE)-N-(furan-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ |

InChI Key |

QJNJBSOMPGENRN-ZZXKWVIFSA-N |

SMILES |

C1=COC=C1C=NO |

solubility |

not available |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for E Furan 3 Carbaldehyde Oxime

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For (E)-furan-3-carbaldehyde oxime, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent vibrational modes expected for this compound include:

O-H Stretching: A broad absorption band is anticipated in the region of 3100-3500 cm⁻¹, which is characteristic of the hydroxyl group (-OH) of the oxime. researchgate.net The broadness of this peak is typically due to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the furan (B31954) ring are expected to appear around 3100 cm⁻¹. The C-H stretch of the azomethine group (=C-H) would also be in this region.

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime functional group is a key identifier and typically gives rise to a medium to strong absorption band in the range of 1620-1680 cm⁻¹. researchgate.netresearchgate.net

Furan Ring Vibrations: The C=C stretching vibrations within the furan ring are expected to produce sharp absorption bands in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage would also result in characteristic bands, typically around 1000-1200 cm⁻¹.

Interactive Data Table: Expected FTIR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | 3100-3500 | Broad, Medium-Strong |

| C-H (Furan Ring) | ~3100 | Medium |

| C=N (Oxime) | 1620-1680 | Medium-Strong |

| C=C (Furan Ring) | 1500-1600 | Medium-Sharp |

| C-O-C (Furan Ring) | 1000-1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the furan ring, the azomethine proton, and the oxime hydroxyl proton.

The expected chemical shifts (δ) in ppm are:

Oxime Proton (-NOH): This proton is typically deshielded and appears as a singlet far downfield, often in the range of 8.0-11.0 ppm. Its exact position can be sensitive to solvent and concentration.

Azomethine Proton (-CH=N): The proton attached to the carbon of the C=N double bond is also deshielded and is expected to resonate as a singlet around 7.5-8.5 ppm.

Furan Ring Protons: The three protons on the furan ring will have distinct chemical shifts due to their positions relative to the oxygen atom and the oxime substituent. The proton at the C2 position is expected to be the most deshielded, followed by the C5 and C4 protons. They will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to spin-spin coupling.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NOH | 8.0 - 11.0 | Singlet |

| -CH=N | 7.5 - 8.5 | Singlet |

| Furan H2 | ~7.8 - 8.2 | Singlet/Doublet |

| Furan H5 | ~7.4 - 7.7 | Doublet |

| Furan H4 | ~6.5 - 6.8 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected chemical shifts (δ) in ppm are:

Azomethine Carbon (-C=N): This carbon is significantly deshielded and is expected to appear in the range of 140-150 ppm.

Furan Ring Carbons: The carbons of the furan ring will resonate in the aromatic region. The carbon attached to the oxygen (C2 and C5) will be the most deshielded, appearing around 140-150 ppm. The C3 and C4 carbons will appear further upfield.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C=N | 140 - 150 |

| Furan C2 | 140 - 150 |

| Furan C5 | 140 - 150 |

| Furan C3 | 110 - 125 |

| Furan C4 | 105 - 115 |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY)

The stereochemistry of the oxime, specifically the (E) configuration, can be confirmed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects spatial proximity between protons. For the (E)-isomer, a cross-peak would be expected between the azomethine proton (-CH=N) and the furan ring proton at the C4 position. Conversely, an absence of a NOESY correlation between the azomethine proton and the oxime hydroxyl proton would further support the (E) assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅H₅NO₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (111.03 g/mol ).

Common fragmentation pathways for furan derivatives often involve the loss of CO, CHO, or cleavage of the furan ring. The oxime may fragment through the loss of an -OH radical or other small neutral molecules. Analysis of these fragment ions helps to piece together the structure of the parent molecule. The McLafferty rearrangement is a common fragmentation mechanism for oximes, though it is more prevalent in ketoximes than aldoximes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For this compound, a crystal structure determination would confirm:

Planarity: The furan ring is planar, and the oxime substituent is likely to be nearly coplanar with the ring to maximize conjugation.

Bond Lengths and Angles: Precise measurements of the C=N, N-O, and bonds within the furan ring can be obtained. Studies on similar structures, like (E)-furan-2-carbaldehyde O-benzoyloxime, show typical C=C double bond and C-C single bond lengths within the furan ring. nih.gov

Stereochemistry: The (E) configuration around the C=N double bond would be unequivocally confirmed by the relative positions of the furan ring and the hydroxyl group.

Intermolecular Interactions: The crystal packing would reveal any intermolecular hydrogen bonding involving the oxime's hydroxyl group, which influences the compound's physical properties. nih.gov

Reactivity and Mechanistic Investigations of E Furan 3 Carbaldehyde Oxime

N-O Bond Fragmentation Pathways

The fragmentation of the N-O bond in oximes is a fundamental process that unlocks diverse synthetic pathways. nsf.gov This cleavage can be induced through several mechanisms, including single-electron transfer (SET) or insertion of a transition metal into the N-O bond. nsf.gov These methods facilitate the generation of iminyl radicals, which are key intermediates in numerous subsequent reactions.

The cleavage of the N-O bond in (E)-furan-3-carbaldehyde oxime can lead to the formation of an iminyl radical. nsf.gov These radicals are versatile intermediates in organic synthesis. nsf.gov The generation of iminyl radicals from oximes can be achieved through transition metal-catalyzed reactions, which can proceed via either reductive or oxidative single-electron transfer (SET) pathways, depending on the specific class of oxime derivative used. nsf.gov

Once formed, the furan-based iminyl radical can engage in various transformations. A primary reaction pathway is addition to π-systems. Historically, this was achieved using strong oxidants under harsh conditions, but modern methods have expanded the scope and mildness of these reactions. nsf.gov Furthermore, iminyl radicals can undergo intramolecular reactions, such as rearrangement or fragmentation, to generate other valuable carbon-centered radicals, which can then participate in C-C bond-forming reactions. nsf.gov

Photoredox catalysis offers a powerful and mild approach for the cleavage of the N-O bond in oximes like this compound. In this methodology, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with the oxime substrate. nih.gov This photo-induced electron transfer facilitates the fragmentation of the weak N-O bond, generating iminyl radicals under neutral and ambient conditions. nsf.gov

For instance, Yang's group demonstrated a photo-induced method where cyclobutanone (B123998) oxime, upon interaction with a photocatalyst, PPh₃, and a base, undergoes N-O bond cleavage to generate a cyanoalkyl radical. nih.gov This process highlights the potential for using photoredox catalysis to initiate fragmentation in oxime structures, a principle applicable to this compound for the generation of corresponding iminyl radicals for subsequent synthetic applications. nih.gov

Cycloaddition Reactions

This compound is a versatile substrate for various cycloaddition reactions, enabling the synthesis of a diverse range of heterocyclic structures. The oxime moiety can participate directly or be converted in situ into a reactive intermediate that undergoes cyclization.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved via the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine-containing component and an alkene. researchgate.netnih.gov Oximes, such as this compound, can serve as the imine component in these reactions. nih.govchemrxiv.org

Visible-light-mediated protocols have been developed that utilize the triplet state reactivity of oximes. digitellinc.comnih.gov In these transformations, a photocatalyst facilitates a triplet energy transfer event, activating an alkene partner, which then undergoes an intramolecular [2+2] cycloaddition with an adjacent oxime. nih.gov This approach is characterized by its operational simplicity and mild reaction conditions. chemrxiv.orgnih.gov While many examples are intramolecular, the principles extend to intermolecular reactions, representing a direct pathway to functionalized azetidines from oxime precursors. nih.gov

This compound can participate in formal [4+2] cycloaddition reactions to generate six-membered heterocyclic systems. A notable example is the synthesis of 1,3-benzoxazine derivatives. A method has been developed involving the reaction of oximes with o-hydroxybenzyl alcohols under visible-light organocatalytic and TsOH conditions. rsc.org

The proposed mechanism involves the photoisomerization of the oxime through a visible light-mediated energy transfer. This is followed by the formation of an o-quinone methide (o-QM) from the o-hydroxybenzyl alcohol. The oxime then acts as a 1,2-dipole synthon, undergoing a nucleophilic attack to the o-QM, followed by cyclization and isomerization to yield the final 1,3-benzoxazine product. rsc.org This reaction demonstrates a broad substrate scope and proceeds under mild conditions. rsc.org A close analog, furan-2-carbaldehyde oxime, has been successfully used in this transformation. rsc.org

The synthesis of isoxazoles represents a classic application of oxime reactivity, proceeding through a 1,3-dipolar cycloaddition. edu.krd In this process, an aldoxime like this compound is first converted in situ into a nitrile oxide intermediate. researchgate.netnih.gov This highly reactive 1,3-dipole is then trapped by a dipolarophile, such as an alkene or alkyne, to form the five-membered isoxazole (B147169) or isoxazoline (B3343090) ring. researchgate.netnih.gov

Various methods exist to generate the nitrile oxide from the oxime, with a common approach being oxidation using reagents like chloramine-T or bleach. researchgate.netmdpi.com The intramolecular version of this reaction, where the oxime and the dipolarophile are part of the same molecule, is also a powerful tool for constructing complex, fused heterocyclic systems. nih.govmdpi.com This reaction is a cornerstone for building the isoxazole core, which is present in many biologically active compounds. edu.krd

Functionalization at Nitrogen and Oxygen Centers

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms of the oxime group in this compound allows for reactions with various electrophiles. This dual reactivity can lead to the formation of O-substituted or N-substituted products, with the regioselectivity of the reaction often being influenced by the nature of the electrophile and the reaction conditions employed.

O-Alkylation and Formation of Oxime Ethers

The alkylation of this compound on the oxygen atom yields the corresponding oxime ethers. This transformation is typically achieved by treating the oxime with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group of the oxime, forming an oximate anion, which then acts as a nucleophile and attacks the alkylating agent.

Commonly used alkylating agents for this purpose include alkyl halides (such as methyl iodide or ethyl bromide) and sulfates (like dimethyl sulfate). The choice of base and solvent can influence the efficiency of the reaction. Stronger bases like sodium hydride (NaH) or sodium alkoxides, in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are often employed to ensure complete deprotonation of the oxime. jocpr.com Milder bases like potassium carbonate (K2CO3) can also be effective. jocpr.com

A one-pot synthesis approach for the preparation of oxime ethers has also been described, where the aldehyde, hydroxylamine (B1172632) hydrochloride, and alkyl halide are reacted together in the presence of a base, such as anhydrous potassium carbonate in THF. jocpr.com This method circumvents the need to isolate the intermediate oxime.

Table 1: General Conditions for O-Alkylation of Aldoximes

| Reagent/Condition | Role | Common Examples |

| Aldoxime | Starting Material | This compound |

| Alkylating Agent | Source of Alkyl Group | Methyl iodide, Ethyl bromide, Dimethyl sulfate |

| Base | Deprotonating Agent | Sodium hydride, Potassium carbonate, Sodium hydroxide (B78521) |

| Solvent | Reaction Medium | THF, DMF, Acetone, DMSO |

N-Alkylation and Side Reaction Pathways

While O-alkylation is the more common pathway for the alkylation of oximes under basic conditions, N-alkylation can also occur, leading to the formation of nitrones. The competition between N- and O-alkylation is a well-known phenomenon in the chemistry of ambident nucleophiles like oximates. The outcome of the reaction can be influenced by factors such as the solvent, the counter-ion, and the nature of the alkylating agent.

Generally, more polar solvents and harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while less polar solvents and softer alkylating agents (e.g., methyl iodide) can increase the proportion of N-alkylation.

The formation of a nitrone from an aldoxime via N-alkylation is a significant transformation, as nitrones are valuable intermediates in their own right, particularly in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocyclic compounds. nih.gov A cascade reaction involving the condensation of a haloaldehyde with hydroxylamine to form an oxime, followed by intramolecular cyclization to a nitrone, has been reported. rsc.org This highlights the potential for N-alkylation to be a key step in more complex synthetic sequences.

O-Acylation and Generation of Oxime Esters

The reaction of this compound with acylating agents leads to the formation of oxime esters. This O-acylation is a common transformation for oximes and can be achieved using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. Pyridine (B92270) is often used as both the base and the solvent for this reaction.

The acylation of the oxime hydroxyl group can serve as a method for protection or as a means to activate the oxime for subsequent reactions. For instance, O-acyl oximes can be precursors for the Beckmann rearrangement under milder conditions than those required for the parent oxime.

Detailed studies on the closely related (E)-furan-2-carbaldehyde oxime have shown that O-acylation can proceed smoothly. For example, the reaction of furan-2-carbaldehyde oxime with benzoyl chloride in the presence of a suitable base would yield the corresponding O-benzoyl oxime ester.

Electrophilic Amination via O-Sulfonyloximes

O-Sulfonyloximes, which can be prepared by the reaction of oximes with sulfonyl chlorides, are effective electrophilic aminating agents. While specific studies on (E)-furan-3-carbaldehyde O-sulfonyloxime are not prevalent in the reviewed literature, the general reactivity pattern of O-sulfonyloximes provides a framework for understanding their potential in electrophilic amination reactions.

These reagents can react with nucleophiles, such as Grignard reagents, to form new carbon-nitrogen bonds. The reaction proceeds via a nucleophilic attack on the nitrogen atom of the O-sulfonyloxime, with the sulfonate group acting as a leaving group. Subsequent hydrolysis of the resulting imine intermediate furnishes the primary amine. wiley-vch.de The use of a copper catalyst, such as copper cyanide (CuCN), has been shown to facilitate this transformation. researchgate.net

This methodology represents a powerful tool for the synthesis of primary amines from organometallic reagents. The application of this chemistry to a furan-derived O-sulfonyloxime would be expected to yield furan-containing amines, which are of interest in medicinal chemistry.

Rearrangement Reactions

Oximes are well-known to undergo a variety of rearrangement reactions, with the Beckmann rearrangement being the most prominent. These reactions are of significant synthetic utility, as they allow for the transformation of the oxime functionality into other important chemical groups, such as amides or nitriles.

Oxime-Oxime Rearrangements

The classic rearrangement of an oxime is the Beckmann rearrangement, which involves the transformation of an oxime into an amide or a nitrile under acidic conditions. byjus.comwikipedia.org For aldoximes, such as this compound, the Beckmann rearrangement typically leads to the formation of a nitrile. masterorganicchemistry.com

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org In the case of an aldoxime, the migrating group is a hydrogen atom. This migration results in the formation of a nitrilium ion, which upon deprotonation yields the corresponding nitrile.

A variety of acidic reagents can be used to promote the Beckmann rearrangement, including strong Brønsted acids like sulfuric acid and Lewis acids. wikipedia.org The reaction can also be catalyzed by reagents that convert the hydroxyl group into a better leaving group, such as tosyl chloride or phosphorus pentachloride. wikipedia.org The rearrangement of aldoximes can sometimes be complicated by side reactions, such as fragmentation. wikipedia.org

Table 2: Reagents for Promoting the Beckmann Rearrangement

| Reagent Class | Specific Examples |

| Strong Brønsted Acids | Sulfuric acid (H2SO4), Polyphosphoric acid (PPA) |

| Lewis Acids | Phosphorus pentachloride (PCl5), Zinc chloride (ZnCl2) |

| Activating Agents | Tosyl chloride (TsCl), Thionyl chloride (SOCl2) |

Deoximation to Parent Carbonyl Compounds

The regeneration of carbonyl compounds from their corresponding oximes, a process known as deoximation, is a crucial transformation in organic synthesis. asianpubs.orgmdpi.com Oximes serve as stable derivatives for the protection, purification, and characterization of aldehydes and ketones. asianpubs.orgxisdxjxsu.asia Consequently, the development of efficient and mild methods to cleave the C=N-OH bond of the oxime and restore the C=O group of the parent furan-3-carbaldehyde is of significant interest.

A variety of reagents and catalytic systems have been developed for this purpose. One effective method involves the use of N-iodosuccinimide (NIS) in acetone/water under microwave irradiation. asianpubs.org This approach offers advantages such as rapid reaction times, cleaner reaction profiles, and simple work-up procedures. asianpubs.org The methodology has been shown to be chemoselective; for instance, an oxime can be converted to its parent carbonyl compound in the presence of other functional groups like alcohols or alkenes, which remain unaffected under the reaction conditions. asianpubs.org

Another approach utilizes a bimetallic system, such as SnCl₂/TiCl₃, in an aqueous solvent to mediate the deoximation. mdpi.com This method is effective for a range of ketoximes and aldoximes, providing the corresponding carbonyl compounds in good to excellent yields under mild conditions. mdpi.com For substrates with poor water solubility, the addition of a co-solvent like tetrahydrofuran (THF) can be used to ensure the reaction proceeds to completion. mdpi.com

Environmentally benign methods have also been explored, including the use of molecular iodine (I₂) in an aqueous extract of Sapindus laurifolia (soap nut) under microwave conditions. nih.gov The natural saponins (B1172615) in the plant extract act as surfactants, facilitating the reaction in the aqueous medium. nih.gov The conversion of oximes to carbonyl compounds under these conditions is efficient, with high yields achieved in short reaction times. nih.gov

The table below summarizes representative results for the deoximation of various aldoximes and ketoximes using N-iodosuccinimide, demonstrating the general applicability of such methods to compounds like this compound. asianpubs.org

| Entry | Substrate (Oxime) | Time (s) | Yield (%) |

| 1 | 4-Hydroxyacetophenone oxime | 60 | 92 |

| 2 | Benzophenone oxime | 45 | 95 |

| 3 | Acetophenone oxime | 40 | 94 |

| 4 | Cyclohexanone oxime | 30 | 96 |

| 5 | Cinnamaldehyde (B126680) oxime | 50 | 90 |

| 6 | Benzaldehyde oxime | 45 | 93 |

| Data sourced from a study on deoximation using N-Iodosuccinimide under microwave irradiation. asianpubs.org |

Metal-Mediated Transformations Involving Oximes

The oxime functional group is a versatile component in metal-mediated and metal-catalyzed reactions. acs.orgsemanticscholar.org The field has seen significant advancements, leading to the synthesis of novel oxime-based metal complexes, functionalization of the oxime moiety, and the preparation of a wide variety of organic compounds, particularly heterocyclic systems. acs.orgresearchgate.net The interaction between a metal center and an oxime can dramatically alter the reactivity of the oxime group and its adjacent atoms. at.uaresearchgate.net

Role of Metal Centers in Nitrosation Reactions

Metal centers play a critical role in the synthesis of oximes through the nitrosation of organic compounds. at.ua This process typically involves the reaction of a carbanion with a nitrosating agent. The metal center serves a threefold purpose in this transformation. acs.org First, it facilitates the generation and stabilization of the nucleophilic carbanion. Second, it activates the nitrosating agent, often a nitrosyl (NO⁺) ligand, toward nucleophilic attack by the carbanion. acs.org Finally, the metal center coordinates to the initially formed nitroso compound, preventing its common side reaction of dimerization before it can tautomerize into the more stable oxime. acs.orgat.ua This metal-mediated pathway generally leads to high yields of the desired oxime product by preventing the formation of undesirable byproducts. acs.org A variety of nitrosation reagents have been employed, including alkyl nitrites and nitrosyl chloride (NOCl), often in the presence of transition metal catalysts like iron or cobalt complexes. thieme-connect.de

Coordination Chemistry and Ligand Reactivity of Oxime Derivatives

The coordination chemistry of oximes is extensive, with the C=N-OH group acting as a versatile ligand for a wide range of metal ions. xisdxjxsu.asiaat.ua Furan-containing oximes can coordinate to metal centers through the nitrogen atom of the oxime group or through chelation involving both the nitrogen and oxygen atoms. at.uatandfonline.com

A crucial aspect of this interaction is the profound change in the oxime's reactivity upon coordination. at.ua When an oxime ligand coordinates to a metal center, such as platinum(II), through its nitrogen atom, there is a dramatic decrease in the pKa value of the oxime's hydroxyl group. at.ua This enhanced acidity facilitates the deprotonation of the oxime (R₂C=N-OH) to form a coordinated oximato anion (R₂C=N-O⁻), a transformation that is much more difficult to achieve with the free, uncoordinated oxime. at.ua This allows for the presence of both the protonated oxime and deprotonated oximato forms within the same complex, which can lead to the formation of intramolecular hydrogen bonds. at.ua

Studies on analogous compounds, such as 2-acetylnaphtho[2,1-b]furan oxime, provide insight into the coordination behavior of furan-containing oximes. tandfonline.com This ligand has been used to synthesize and characterize complexes with several divalent metal ions, including Cu(II), Ni(II), Co(II), Cd(II), and Hg(II). tandfonline.com Spectroscopic analysis, particularly IR spectral data, helps to elucidate the coordination mode of the ligand to the metal ion. tandfonline.com Changes in the vibrational frequencies of key functional groups upon complexation confirm the involvement of ligand atoms in bonding to the metal center. tandfonline.com

The following table presents typical IR spectral data for metal complexes of an analogous furan-containing oxime ligand, highlighting the shifts observed upon coordination.

| Compound | ν(C=N) cm⁻¹ | ν(N-O) cm⁻¹ | ν(M-N) cm⁻¹ |

| Ligand (L¹) | 1620 | 935 | - |

| Cu(L¹)₂ | 1600 | 955 | 520 |

| Ni(L¹)₂ | 1605 | 960 | 510 |

| Co(L¹)₂ | 1610 | 965 | 515 |

| Data adapted from a study on metal complexes of 2‐acetylnaphtho[2,1‐b]furan oxime (L¹). tandfonline.com |

Theoretical and Computational Studies of E Furan 3 Carbaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and electronic properties. For furan-containing oximes, DFT studies, often using basis sets like B3LYP/6-311++G(d,p), help in identifying the most stable conformer.

For instance, a study on the related compound 5-nitro-2-furaldehyde (B57684) oxime (NFAO) utilized DFT calculations to determine that the C1 conformer is the most stable form. nih.gov Such calculations for (E)-furan-3-carbaldehyde oxime would similarly elucidate its most stable three-dimensional arrangement, providing precise bond lengths, bond angles, and dihedral angles. This structural information is the foundation for understanding all other molecular properties.

Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comedu.krd

In the computational study of 5-nitro-2-furaldehyde oxime, the HOMO and LUMO energies were calculated to be -7.31 eV and -3.19 eV, respectively, resulting in an energy gap of 4.12 eV. nih.gov These calculations also showed that the HOMO is primarily localized over the furan (B31954) ring and the C=N-OH group, while the LUMO is distributed over the nitro group and the C=C bonds of the furan ring. nih.gov For this compound, similar calculations would reveal its electronic reactivity profile. The absence of a strong electron-withdrawing group like the nitro group would likely result in different HOMO-LUMO energies and a potentially larger energy gap, suggesting greater kinetic stability compared to its nitro-substituted counterpart. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-nitro-2-furaldehyde oxime nih.gov | -7.31 | -3.19 | 4.12 |

Analysis of Charge Distribution and Mulliken Charges

Understanding the charge distribution within a molecule is essential for predicting its electrostatic interactions and reactive sites. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule from quantum chemical calculations. uni-muenchen.de These charges provide insight into the electrophilic and nucleophilic centers of a molecule.

In the analysis of 5-nitro-2-furaldehyde oxime, Mulliken charges were calculated to quantify the charge on each atom. nih.gov The results indicated that the oxygen atoms of the nitro and hydroxyl groups, along with the nitrogen of the oxime group, carried significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups exhibited positive charges. A similar analysis for this compound would map its electrostatic potential, identifying the likely sites for molecular interactions.

Dipole Moment and Polarity Assessments

For example, DFT calculations for various oxime derivatives have been used to determine their polarity. researchgate.net In the case of 5-nitro-2-furaldehyde oxime, the calculated dipole moment was found to be 5.63 Debye, indicating a highly polar molecule, largely due to the presence of the nitro group. nih.gov For this compound, the dipole moment is expected to be lower due to the absence of the strongly electron-withdrawing nitro group, but the presence of the furan oxygen and the oxime group would still render it a polar molecule.

Molecular Dynamics Simulations and Docking Studies

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular dynamics (MD) simulations and docking studies are used to explore its behavior and interactions with other molecules, particularly biological macromolecules like proteins.

In Silico Analysis of Molecular Interactions

In silico methods, such as molecular docking, are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This is particularly valuable in drug discovery for predicting how a potential drug molecule (a ligand) might bind to a protein target. nih.gov The analysis identifies key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

Furan and oxime derivatives are known to exhibit a range of biological activities, and molecular docking studies are frequently employed to understand their mechanism of action at a molecular level. mdpi.comijpsr.comresearchgate.net For instance, docking studies on indole-3-carbaldehyde oxime derivatives have been performed to predict their binding modes within the active site of the urease enzyme. mdpi.com Similarly, various furan derivatives have been docked into the active sites of enzymes implicated in Alzheimer's disease and cancer to evaluate their inhibitory potential. nih.govijpsr.com

For this compound, a molecular docking study would involve placing the molecule into the binding site of a specific target protein. The software would then calculate the most favorable binding poses and a corresponding scoring function, which estimates the binding affinity. This analysis would reveal potential hydrogen bonds formed by the oxime's -OH group and the furan's oxygen atom, as well as other non-covalent interactions, providing a hypothesis for its biological activity that can be tested experimentally. mdpi.com

Conformational Analysis and Isomer Stability

The structural flexibility of this compound is primarily defined by the rotation around the single bond connecting the furan ring to the oxime moiety (C3-C=N). This rotation gives rise to two principal planar conformers: the anti-periplanar (ap) and syn-periplanar (sp) forms. In the ap conformer, the furan ring's oxygen atom is oriented opposite to the C=N bond of the oxime group, whereas in the sp conformer, they are on the same side.

Computational studies on analogous furan-carbaldehyde structures suggest that the anti-periplanar conformer is generally more stable. This preference is attributed to minimized steric repulsion and more favorable electrostatic interactions between the furan oxygen and the oxime group.

Beyond conformational isomerism, aldoximes exist as two geometric isomers, (E) and (Z), which are defined by the orientation of the hydroxyl group relative to the substituent on the imine carbon. For furan-3-carbaldehyde oxime, the (E) isomer has the hydroxyl group positioned on the opposite side of the C=N double bond from the furan ring, while the (Z) isomer has it on the same side.

The (E) isomer is typically the thermodynamically more stable form. This increased stability is due to the reduced steric hindrance between the relatively bulky furan ring and the hydroxyl group. libretexts.orgyoutube.com The (Z) isomer experiences greater steric strain, which raises its ground-state energy. However, the relative stability can be influenced by environmental factors such as solvent polarity and pH, which can affect the equilibrium between the two isomers. researchgate.net In the solid state, the (E)-isomer is often favored as it can facilitate more energetically favorable intermolecular hydrogen bonding compared to the (Z)-isomer, where such bonding is sterically hindered. nih.gov

| Isomer/Conformer | Description | Relative Stability | Key Factors |

|---|---|---|---|

| (E)-anti-periplanar | OH group is 'trans' to the furan ring; Furan oxygen is 'anti' to the C=N bond. | Most Stable | Minimal steric hindrance; Favorable electrostatic interactions. |

| (E)-syn-periplanar | OH group is 'trans' to the furan ring; Furan oxygen is 'syn' to the C=N bond. | Less Stable than ap | Increased steric repulsion between furan oxygen and oxime hydrogen. |

| (Z)-anti-periplanar | OH group is 'cis' to the furan ring; Furan oxygen is 'anti' to the C=N bond. | Less Stable than E-isomers | Significant steric clash between furan ring and OH group. |

| (Z)-syn-periplanar | OH group is 'cis' to the furan ring; Furan oxygen is 'syn' to the C=N bond. | Least Stable | Maximum steric and electrostatic repulsion. |

Structure-Reactivity and Structure-Property Relationship Studies

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure. The molecule's architecture features an electron-rich aromatic furan ring conjugated with a polar oxime functional group. This arrangement dictates the distribution of electron density, molecular geometry, and the nature of its frontier molecular orbitals, which collectively govern its reactivity and properties.

Correlation of Electronic Parameters with Chemical Reactivity

Quantum chemical calculations provide valuable insights into the reactivity of this compound by quantifying its electronic parameters. Frontier Molecular Orbital (FMO) theory is particularly useful, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. For furan derivatives, the HOMO is typically localized over the electron-rich furan ring system. ic.ac.ukresearchgate.net This indicates that the furan ring, particularly the C2 and C5 positions, is the primary site for electrophilic attack.

LUMO: The LUMO represents the molecule's ability to accept electrons. In this compound, the LUMO is expected to be centered on the π* orbital of the C=N double bond of the oxime group. This suggests that the imine carbon is the most likely site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability. The incorporation of the furan ring is known to modulate the HOMO-LUMO gap in conjugated systems. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the furan and oxime groups, as well as the nitrogen atom. These sites are susceptible to electrophilic attack and are capable of forming hydrogen bonds. Conversely, regions of positive potential (electron-poor) would be located around the hydrogen atoms, particularly the acidic hydroxyl proton of the oxime.

| Electronic Parameter | Predicted Location/Value | Implication for Reactivity |

|---|---|---|

| HOMO | Localized on the furan ring and oxime nitrogen | Site for electrophilic attack; electron-donating character. |

| LUMO | Localized on the C=N π* orbital | Site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates high chemical reactivity and potential for electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Negative regions on O, N atoms; Positive region on OH proton | Predicts sites for electrophilic/nucleophilic interactions and hydrogen bonding. |

Impact of Oxime Stereochemistry on Molecular Properties

Dipole Moment: The (E) and (Z) isomers possess different molecular geometries, leading to distinct net dipole moments. The orientation of the highly polar N-OH bond relative to the furan ring results in a different vector sum of bond dipoles for each isomer. This difference affects their solubility in polar solvents and their behavior in an electric field.

Crystal Packing and Physical Properties: The difference in molecular shape between the (E) and (Z) isomers significantly affects how they pack in a crystal lattice. The more linear shape of the (E) isomer may allow for more efficient packing and stronger intermolecular forces, such as hydrogen bonding, which often results in a higher melting point and different solubility compared to the more sterically hindered (Z) isomer. nih.gov

Biological Activity: In medicinal chemistry, the stereochemical configuration of oximes is crucial for their biological activity. nih.gov The specific three-dimensional arrangement of the (E) versus the (Z) isomer determines how the molecule can fit into and interact with the active site of a biological target, such as an enzyme or receptor. Different isomers can exhibit vastly different potencies and pharmacological profiles. researchgate.net

| Property | This compound | (Z)-Furan-3-carbaldehyde Oxime |

|---|---|---|

| Molecular Shape | More extended, linear geometry | More compact, sterically hindered geometry |

| Thermodynamic Stability | Generally more stable | Generally less stable due to steric strain |

| Dipole Moment | Unique value based on vector sum of bond dipoles | Different value from the (E) isomer |

| Intermolecular Interactions | Can form efficient intermolecular hydrogen bonds, leading to stable crystal structures. nih.gov | Intermolecular hydrogen bonding is often sterically hindered. nih.gov |

| Solubility & Melting Point | Expected to differ from the (Z) isomer due to packing efficiency | Expected to differ from the (E) isomer |

Advanced Research Applications of E Furan 3 Carbaldehyde Oxime and Its Derivatives

Role as Versatile Intermediates in Heterocyclic Synthesis

The furan (B31954) nucleus and the oxime group in (E)-furan-3-carbaldehyde oxime provide multiple reaction sites, rendering it a versatile precursor for a variety of heterocyclic structures. researchgate.net Oximes are well-established as key intermediates for introducing nitrogen atoms into molecular frameworks, enabling the synthesis of numerous nitrogen-containing heterocycles. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Isoquinolines)

The oxime functionality is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Methodologies such as transition-metal-catalyzed reactions and cycloadditions utilize oximes to construct various ring systems. For instance, Rh-catalyzed [2+2+2] cycloadditions of diynes with oximes can yield pyridine (B92270) derivatives. mdpi.com While specific examples detailing the use of this compound in these syntheses are not extensively documented in broad literature, its chemical nature makes it a highly plausible candidate for such transformations. The furan ring can act as a diene in Diels-Alder reactions, and the oxime can be transformed into various nitrogen-containing functional groups, paving the way for the synthesis of complex fused heterocyclic systems.

Recent strategies have focused on leveraging the reactivity of oxime esters for intramolecular nitrogen insertion, providing access to a range of aminated N-heterocycles. rsc.org These innovative, metal-free methods align with the principles of green chemistry and demonstrate the broad potential of oxime derivatives to act as precursors for valuable heterocyclic scaffolds like pyrroles, pyridines, and isoquinolines. The application of these modern synthetic methods to furan-based oximes like this compound represents a promising area for future research.

Preparation of Isoxazoles

One of the most well-established applications of aldoximes in heterocyclic synthesis is the preparation of isoxazoles. sphinxsai.com The standard method involves the in situ generation of a nitrile oxide from the oxime, which then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne. nih.govorganic-chemistry.orgnih.gov This reaction is a powerful tool for constructing the isoxazole (B147169) ring with high regioselectivity.

The synthesis pathway typically proceeds as follows:

Oxidation/Halogenation : The aldoxime, such as this compound, is treated with an oxidizing or halogenating agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) to form a hydroximoyl halide intermediate. nih.gov

Nitrile Oxide Formation : In the presence of a base, this intermediate eliminates hydrogen halide to generate a highly reactive furan-3-carbonitrile oxide.

Cycloaddition : The nitrile oxide is immediately trapped by a dipolarophile, such as a terminal alkyne, to yield a 3,5-disubstituted isoxazole where the 3-substituent is the furan ring.

This methodology has been successfully applied to other furan-based oximes. For example, 5-nitrofuran chloro-oxime has been used in [3+2] cycloaddition reactions with terminal acetylenes to produce a variety of 3,5-disubstituted-isoxazole analogs. researchgate.net Similarly, nitrile oxides generated from various aldoximes have been reacted with 4-(furan-2-yl)but-3-en-2-one (B6264371) to create complex isoxazole structures. researchgate.net These examples strongly support the utility of this compound as a precursor for 3-(furan-3-yl) substituted isoxazoles.

Table 1: Examples of Isoxazole Synthesis from Aldoxime Precursors This table presents analogous reactions demonstrating the general synthetic route.

| Aldoxime Precursor | Dipolarophile (Alkyne) | Oxidant/Conditions | Resulting Isoxazole Product |

|---|---|---|---|

| Benzaldehyde Oxime | Phenylacetylene | Chloramine-T | 3,5-Diphenylisoxazole |

| 4-Chlorobenzaldehyde Oxime | 1-Octyne | N-Chlorosuccinimide, Base | 3-(4-Chlorophenyl)-5-hexylisoxazole |

| 5-Nitrofuran-2-carbaldehyde Oxime | Propargyl Alcohol | NCS, DMF | (3-(5-Nitro-2-furyl)isoxazol-5-yl)methanol |

| This compound (Proposed) | Ethynylbenzene | NCS, Base | 3-(Furan-3-yl)-5-phenylisoxazole |

Formation of Pyrazine (B50134) Oxides

The synthesis of pyrazines and their N-oxides often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. tandfonline.comresearchgate.net While the direct synthesis of pyrazine oxides from furan aldoximes is not a commonly cited pathway, the versatility of the oxime group suggests potential indirect routes. For instance, Palacios et al. have reported the synthesis of pyrazine phosphonates and phosphine (B1218219) oxides from oximes as starting materials. tandfonline.com Furthermore, the furan ring itself can be a precursor to other heterocycles. Pyridazine N-oxides, for example, can be transformed into 2-aminofurans. nih.gov While this represents a reverse transformation, it highlights the chemical interchangeability of these heterocyclic systems. The development of a direct route from this compound to pyrazine oxides would likely require novel synthetic methodologies, possibly involving ring-opening of the furan moiety to generate a suitable dicarbonyl precursor for subsequent condensation and cyclization.

Contributions to Materials Science

The structural motifs present in this compound and its derivatives are valuable in the design of advanced functional materials. The furan ring can be incorporated into polymers and molecular switches, while the oxime and its derivatives (like furazans and furoxans) are known components of high-energy materials.

Design of Dynamic and Energetic Materials

The furan ring is a key component in designing dynamic materials, particularly those based on the reversible Diels-Alder reaction between furan and maleimide (B117702) for creating self-healing polymers and mechanophores. More relevant to the oxime functionality is the synthesis of energetic materials. Heterocyclic compounds are foundational to the development of high-performance energetic materials due to their high heats of formation, density, and stability. chemistry-chemists.com

Specifically, the oxime group can be a precursor to the 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) rings. researchgate.net These five-membered heterocycles are well-known "explosophores" that contribute significantly to the energetic properties of a molecule. nih.gov The synthesis of furazans often involves the cyclization and dehydration of α-dioximes. A derivative of this compound could potentially be converted into an appropriate α-dioxime and subsequently cyclized to form a furanyl-substituted furazan (B8792606). Such compounds, which combine the furan scaffold with an energetic furazan ring, are of interest for creating novel energetic materials with tailored properties. mdpi.com

Table 2: Properties of Energetic Heterocyclic Scaffolds

| Heterocyclic Scaffold | Key Features | Potential Synthesis from Oximes |

|---|---|---|

| Furazan (1,2,5-Oxadiazole) | High nitrogen content, positive enthalpy of formation, good thermal stability. | Yes, via cyclization of α-dioximes. |

| Furoxan (1,2,5-Oxadiazole N-oxide) | Higher oxygen balance than furazans, high density. | Yes, via oxidative cyclization of α-dioximes. |

| Triazole | High nitrogen content, high thermal stability, generates large volumes of N₂ gas. | Yes, via various cycloaddition pathways. |

| Tetrazine | Extremely high nitrogen content, kinetically stable, used in bioorthogonal chemistry. | Not a direct product of simple oxime chemistry. |

Utilization in Self-Immolative Linkers for Controlled Release Systems

Self-immolative linkers are smart molecular spacers designed to connect a payload (like a drug or a reporter molecule) to a carrier or a trigger group. rsc.orgreading.ac.uk Upon a specific stimulus that cleaves the trigger, the linker undergoes a spontaneous, irreversible electronic cascade reaction that results in the release of the payload. reading.ac.uk

Furan-containing scaffolds have recently been integrated into self-immolative systems. Research has shown that a 2-furylcarbinol derivative can act as the core of a mechanophore that, upon activation, undergoes decomposition to release its covalently bound cargo. rsc.org While this system does not directly use an oxime, it establishes the furan ring as a viable platform for controlled release chemistry.

A derivative of this compound could be incorporated into a self-immolative linker design. For example, the oxime's nitrogen or oxygen atom could be functionalized to attach a payload, while the furan ring is connected to a trigger group. Activation of the trigger could initiate a 1,6-elimination cascade through the conjugated system of the furan ring, leading to the release of the payload. The development of such furan-based linkers is an active area of research aimed at creating novel systems for applications in drug delivery and diagnostics. rsc.orgnih.govresearchgate.net

Biochemical and Biological Probes

Derivatives of this compound serve as versatile molecular scaffolds in the exploration of complex biological systems. Their utility as biochemical and biological probes stems from the unique electronic and structural properties conferred by the furan ring in conjunction with the reactive and sterically defined oxime group. These compounds and their analogues have been instrumental in dissecting enzymatic mechanisms and structure-activity relationships (SAR) for a variety of protein targets.

While direct studies on this compound as a cholinesterase reactivator are not extensively documented, the broader class of oximes, particularly pyridinium (B92312) oximes, has been the cornerstone of antidotal therapy for organophosphorus (OP) nerve agent poisoning. nih.gov The primary mechanism of action involves the reactivation of acetylcholinesterase (AChE), an essential enzyme in neurotransmission that becomes inhibited by phosphorylation from OP compounds. nih.goveurekaselect.com

Mechanism of Reactivation: The reactivation process is a nucleophilic attack by the oximate anion on the phosphorus atom of the OP-AChE conjugate. This displaces the organophosphate from the serine hydroxyl group in the enzyme's active site, restoring its catalytic function. The efficacy of this process is highly dependent on the specific chemical structures of both the oxime and the inhibiting organophosphate. researchgate.net

Structure-Activity Relationship (SAR): SAR studies on various oxime reactivators have elucidated several key structural requirements for potent activity, which can be extrapolated to hypothesize the potential of furan-based oximes:

Quaternary Nitrogen: The presence of a cationic center, typically a quaternary nitrogen as seen in pyridinium oximes, is crucial for binding to the AChE active site. mdpi.com For a furan-based oxime, derivatization to include a cationic moiety would be essential for activity.

Oxime Group Position: The position of the oxime group on the heterocyclic ring significantly influences its acidity and nucleophilicity. For pyridinium oximes, placement at the 2- or 4-position is generally more effective than the 3-position. mdpi.commmsl.cz The electronic properties of the furan ring would similarly dictate the optimal positioning of the oxime for reactivation.

Linker Group (for bis-quaternary oximes): In bis-quaternary oximes, the length and nature of the linker connecting the two heterocyclic rings are critical for optimal positioning within the AChE gorge. mdpi.comosti.gov

Oximes also act as reversible inhibitors of AChE, binding to the active site and potentially offering a protective effect against phosphorylation by OPs. mmsl.cznih.gov The inhibitory potency is also structure-dependent, with bis-quaternary oximes generally showing higher inhibition. mmsl.czosti.gov The furan ring, being a bioisostere of other aromatic systems, could be incorporated into novel reactivator designs to modulate properties like blood-brain barrier penetration and binding affinity.

The furan oxime scaffold is a valuable template for designing inhibitors against various enzymes due to its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.

Lipoxygenase Inhibition: Substituted furan derivatives have been identified as potent inhibitors of lipoxygenases (LOXs), enzymes involved in inflammatory pathways. nih.gov For instance, a series of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl esters were evaluated for their inhibitory activity against soybean lipoxygenase. nih.gov

SAR Insights: The study revealed that substitutions on the phenyl rings significantly impacted inhibitory potency. Compound 3g (5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester) was the most potent, with an IC50 value of 12.8 μM. nih.gov This suggests that electron-withdrawing groups at specific positions enhance the binding affinity.

Binding Mode: Molecular docking studies indicated that these furan derivatives bind to the enzyme's active site, and the predicted binding energies correlated well with the experimental inhibitory data. nih.gov Although these examples are not oximes, the furan core is key to the interaction, and introducing an oxime group could provide additional hydrogen bonding opportunities, potentially enhancing inhibitory activity. One study noted that certain 2,5-disubstituted furans were not substrates or inhibitors of lipoxygenase, but a more complex furan derivative was oxidized by the enzyme, indicating interaction with the active site. nih.gov

Protease and Other Enzyme Inhibition: While specific studies on this compound as a protease or kinase inhibitor are limited, the general principles of inhibitor design suggest its potential. The oxime moiety can act as a hydrogen bond donor and acceptor, mimicking peptide bonds or interacting with key catalytic residues. The furan ring serves as a rigid scaffold that can be functionalized to achieve specific interactions within the binding pockets of target enzymes. For example, protein inhibitors of cysteine proteases often utilize loops or edges to bind to the active site cleft, a mode of interaction that could be mimicked by small molecules with appropriate three-dimensional shapes. nih.govnih.gov

| Compound Class | Target Enzyme | Key SAR Findings | Potency (Example) |

| Furan-3-carboxylic acid esters | Soybean Lipoxygenase | Electron-withdrawing groups on phenyl substituents enhance activity. | Compound 3g IC50: 12.8 μM nih.gov |

| Furan/Thiophene Oxime Ethers | Various Cancer Cell Lines | Structure-specific cytotoxicity; benzothiophene (B83047) derivative showed selectivity for HeLa cells. | (E)-acetophenone O-2-morpholinoethyl oxime EC50: ~30 μM researchgate.net |

Furan-containing compounds are known for their broad-spectrum antimicrobial properties. nih.govresearchgate.netijabbr.com The incorporation of an oxime group can further enhance this activity, leading to derivatives with potential applications as fungicides, herbicides, and antibacterial agents.

Fungicidal Activity: The antifungal mechanism of furan derivatives often involves the disruption of essential cellular processes. For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Mechanism of Action: Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death. Morphological studies on fungi treated with these compounds revealed abnormal mycelia and damaged cell structures. nih.gov Benzofuran derivatives of oxime ethers have also demonstrated significant antifungal activity against Candida albicans. researchgate.net

Herbicidal Activity: The mode of action for herbicidal compounds can vary widely. Some herbicides containing a uracil (B121893) motif, which has structural similarities to certain heterocyclic systems, act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). nih.gov This enzyme is involved in the chlorophyll (B73375) and heme biosynthesis pathway. Its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell membrane damage and plant death upon exposure to light. It is plausible that novel furan oxime derivatives could be designed to target this or other essential plant enzymes.

Antibacterial Activity: Furan derivatives exhibit antibacterial activity through various mechanisms. nih.gov These can include the inhibition of essential enzymes or the disruption of cell membrane integrity. nih.gov For instance, new 3-furan-1-thiophene-based chalcones have shown significant activity against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov Another study found that certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives effectively inhibited Escherichia coli and Staphylococcus aureus. mdpi.com The mechanism for many furan-based antibacterials is linked to their ability to generate intracellular reactive oxygen species (ROS) or interfere with nucleic acid synthesis. Oxime ether derivatives of 2-acetylfuran (B1664036) have also been synthesized and shown to possess potent antiamoebic activity, in some cases exceeding that of the standard drug metronidazole. nih.gov

| Activity | Target Organism/System | Proposed Mechanism of Action | Example Compound Class |

| Fungicidal | Sclerotinia sclerotiorum | Inhibition of succinate dehydrogenase (SDH), disrupting cellular respiration. nih.gov | Furan-1,3,4-oxadiazole carboxamides nih.gov |

| Herbicidal | Plants | Potential inhibition of key enzymes like protoporphyrinogen oxidase (PPO). nih.gov | Pyrido[2,3-d]pyrimidine derivatives (analogous) nih.gov |

| Antibacterial | S. aureus, E. coli | Disruption of cell membrane, enzyme inhibition, or interference with DNA. nih.govmdpi.com | 3-Aryl-3-(furan-2-yl)propanoic acids mdpi.com |

| Antiamoebic | Entamoeba histolytica | Not specified, but potent inhibition of growth. nih.gov | 2-Acetylfuran oxime ethers nih.gov |

The furan nucleus is a structural feature of many compounds with significant antioxidant properties. nih.gov These molecules can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a wide range of diseases.

Mechanism of Action: The antioxidant activity of furan derivatives is often attributed to their ability to act as radical scavengers. They can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov The presence of hydroxyl groups and conjugated ring systems enhances this scavenging ability. researchgate.net The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to evaluate this activity, where antioxidants block the oxidation of a fluorescent probe by peroxyl radicals. mdpi.com

Structure-Activity Relationship (SAR): Studies on furan derivatives have shown that their antioxidant capacity is influenced by the nature and position of substituents on the furan ring.

Electron-donating groups generally enhance radical scavenging activity.

In a study comparing furan, dimethylfuran (DMF), and diphenylfuran (DPF), the hydroxyl radical scavenging activity was found to be in the order of DMF > DPF > furan. nih.gov This indicates that substitution on the furan ring is key to its antioxidant potential.

The biological pathways influenced by these antioxidant activities are numerous. By reducing oxidative stress, furan oxime derivatives could potentially modulate signaling pathways involved in inflammation (e.g., MAPK) and metabolism, protecting cells from damage induced by free radicals. nih.gov

Catalytic Applications Beyond Direct Synthesis

The formation of an oxime from an aldehyde or ketone is a classic condensation reaction that serves as an effective method for the protection of carbonyl groups in multi-step organic synthesis. wikipedia.orglscollege.ac.in This transformation is reversible, allowing for the regeneration of the carbonyl compound under specific, often mild, conditions. organic-chemistry.org

Mechanism of Oximation: The reaction proceeds via the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl carbon. This is typically catalyzed by a mild acid or base. The initial addition forms a hemiaminal intermediate, which then undergoes dehydration to yield the stable C=N double bond of the oxime. khanacademy.org

Recently, organocatalysts have been developed to accelerate this reaction, particularly at neutral pH, making it more compatible with biological applications. Aniline and its derivatives have been shown to catalyze oxime formation by first forming an activated iminium ion with the aldehyde or ketone, which is then more susceptible to attack by the hydroxylamine. nih.gov

Application in Protection and Purification:

Protection: Aldehydes are generally more reactive than ketones. Oximation can be used to selectively protect an aldehyde in the presence of a ketone, allowing for chemical modifications elsewhere in the molecule. The stability of the oxime group to various reagents makes it a robust protecting group.

Purification: Oximes are often highly crystalline solids, even when the parent carbonyl compound is a liquid. lscollege.ac.in This property can be exploited for the purification of aldehydes and ketones. The impure carbonyl compound is converted to its oxime, which is then purified by recrystallization. Subsequently, the pure oxime is hydrolyzed back to the pure carbonyl compound. wikipedia.org Modern methods for deoximation include organoselenium-catalyzed oxidation, which offers a green and efficient way to regenerate the carbonyl group. researchgate.net

Biocatalytic Oxime Reductions

The biocatalytic reduction of oximes to primary amines represents a green and powerful alternative to chemical methods, offering high selectivity and mild reaction conditions. While direct biocatalytic reduction of this compound is not extensively documented in scientific literature, the principles and methodologies for such transformations are well-established through studies on analogous furan derivatives and other aromatic oximes. Research in this area primarily focuses on two main enzymatic routes: the direct reduction of the C=N bond of the oxime and the reductive amination of the corresponding aldehyde.

One of the most promising approaches for the synthesis of furfurylamines from furan aldehydes is the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. While this is not a direct reduction of a pre-formed oxime, it is a highly efficient biocatalytic reductive amination pathway to the same amine product. For instance, a robust transaminase from Shimia marina (SMTA) has been shown to enable the scalable amination of various bio-based furan aldehydes with high activity and broad substrate specificity. nih.gov Similarly, amine transaminases (ATAs) have been successfully used for the reductive amination of 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF), highlighting the potential of this enzyme class for the synthesis of a wide range of furfurylamines. mdpi.com The use of whole-cell biocatalysts, such as E. coli cells, for the amination of furfural (B47365) further demonstrates the industrial applicability of these methods. frontiersin.org

The following table summarizes the findings of a study on the biosynthesis of furfurylamines using immobilized amine transaminases, which could be applicable for the production of the amine corresponding to this compound.

Table 1: Biocatalytic Reductive Amination of Furan Aldehydes using Immobilized ATA-Spo

| Substrate | Amine Donor | Product | Conversion (%) |

|---|---|---|---|

| 5-(hydroxymethyl)furfural (HMF) | Alanine | 5-(hydroxymethyl)furfurylamine (HMFA) | 87 |

| 5-(hydroxymethyl)furfural (HMF) | Isopropylamine | 5-(hydroxymethyl)furfurylamine (HMFA) | 99 |

| 2,5-diformylfuran (DFF) | Alanine | 2,5-di(aminomethyl)furan (DAF) | 87 |

Data sourced from a study on the biosynthesis of furfurylamines using immobilized amine transaminases from Silicibacter pomeroyi (ATA-Spo). mdpi.com

Another relevant class of enzymes for the direct reduction of oximes are the "Old Yellow Enzymes" (OYEs), which are ene-reductases. While their primary role is the asymmetric reduction of activated C=C bonds, they have been found to exhibit promiscuous activity as oxime reductases. researchgate.net Research on engineering these enzymes has shown promise in expanding their substrate scope. For example, a structure-based approach was used to engineer 12-oxophytodienoate reductase 3 (OPR3) from Solanum lycopersicum to accept oxime substrates with bulkier substituents that were not converted by the wild-type enzyme. researchgate.net This suggests that with appropriate protein engineering, OYEs could potentially be developed to efficiently reduce furan-based oximes like this compound.

The table below details the activity of engineered OPR3 variants on various oxime substrates, indicating the potential for creating biocatalysts for furan oximes.

Table 2: Conversion of Oxime Substrates by Engineered OPR3 Variants

| Oxime Substrate | Wild-Type OPR3 Conversion (%) | Engineered Variant Conversion (%) |

|---|---|---|

| Diethyl-2-(hydroximino) malonate | Not Converted | Activity Observed |

This table illustrates the expanded substrate scope of engineered Old Yellow Enzymes (OYEs), which were able to convert bulkier oxime substrates not processed by the wild-type enzyme. researchgate.net

Furthermore, the general tolerance of microbial enzymes to furan-based compounds is well-documented in the context of reducing furan aldehydes to their corresponding alcohols. Numerous studies have detailed the use of alcohol dehydrogenases and whole-cell systems for the reduction of furfural and 5-hydroxymethylfurfural. nih.govrsc.org This body of work on furan aldehyde reductases indicates that the furan ring is a viable substrate for various microbial enzymatic systems, supporting the feasibility of developing a biocatalytic process for the reduction of this compound. nih.govmdpi.com

While direct biocatalytic reduction of this compound is a developing area, the existing research on transaminases for reductive amination of furan aldehydes and the engineered promiscuity of oxime reductases provide a strong foundation for future advancements in this specific application.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of (E)-furan-3-carbaldehyde oxime involves the condensation of furan-3-carbaldehyde with hydroxylamine (B1172632). While effective, this method can be enhanced by exploring more sustainable and efficient approaches. Future research is anticipated to focus on the following areas:

Catalytic Routes from Alcohols: A promising avenue is the direct synthesis from 3-furylmethanol. This could be achieved through a one-pot tandem reaction involving the catalytic oxidation of the alcohol to the aldehyde, followed by in-situ oximation. Ruthenium pincer complexes have shown efficacy in similar transformations and could be adapted for this purpose. researchgate.net

Microwave-Assisted and Flow Chemistry Synthesis: To improve reaction times, yields, and scalability, microwave-assisted organic synthesis (MAOS) and continuous flow technologies are attractive alternatives. researchgate.net These methods offer precise control over reaction parameters, leading to cleaner reactions and easier purification.

Green Synthesis Approaches: The use of greener solvents and catalysts is a key trend. For instance, amino acids have been successfully employed as catalysts for the synthesis of 5-arylfuran-2-carbaldehyde oximes, a strategy that could be adapted for the 3-isomer. xisdxjxsu.asia

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Oxidation-Oximation | One-pot synthesis, atom economy | Development of efficient and selective catalysts (e.g., Ru-pincer complexes) |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Optimization of reaction conditions (temperature, time, power) |

| Continuous Flow Chemistry | Scalability, improved safety, process control | Reactor design and optimization for multiphase reactions |

| Green Catalysis | Use of benign catalysts, milder conditions | Exploration of biocatalysts or organocatalysts (e.g., amino acids) |

Exploration of Undiscovered Reactivity Modes

The oxime functional group is a versatile platform for a wide range of chemical transformations. nsf.gov While the fundamental reactivity of oximes is well-established, the specific behavior of this compound, influenced by the furan (B31954) ring, remains largely unexplored.

N-O Bond Fragmentation and Radical Chemistry: The facile cleavage of the N-O bond in oximes can generate iminyl radicals, which are valuable intermediates in organic synthesis. nsf.gov Future work could explore the generation of the furan-3-yl-iminyl radical through photoredox or transition-metal catalysis and its subsequent application in C-C and C-N bond-forming reactions.

Cycloaddition Reactions: Oximes can participate in various cycloaddition reactions. For instance, the [2+2]-cycloaddition of oximes with alkenes can lead to the formation of azetidines, an important heterocyclic motif. nsf.gov Investigating the propensity of this compound to undergo such reactions could open pathways to novel heterocyclic scaffolds.

Rearrangement Reactions: The Beckmann rearrangement is a classic reaction of oximes. A detailed study of the Beckmann rearrangement of this compound could provide efficient access to furan-3-carboxamides, which are valuable building blocks.

Metal-Mediated Functionalization: The oxime group can be functionalized at the oxygen or nitrogen atom through metal-mediated reactions. acs.org Exploring these transformations for this compound could lead to a variety of derivatives with tailored properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental design.

DFT Studies on Reactivity and Mechanism: Density Functional Theory (DFT) can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction mechanisms of this compound. scispace.com Such studies can provide insights into its regioselectivity and stereoselectivity in various reactions and help in the rational design of new synthetic routes.

Predictive Modeling of Material Properties: Computational screening can be used to predict the potential of this compound and its derivatives as components in functional materials. For example, quantum chemical calculations can estimate properties relevant to organic electronics, such as charge transport characteristics.

In Silico Screening for Bio-related Applications: Molecular docking and other in silico methods can be used to predict the binding affinity of this compound derivatives to biological targets, such as enzymes or receptors. mdpi.com This can accelerate the discovery of new lead compounds for applications in agrochemicals or as biological probes.

| Computational Approach | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms | Understanding of reactivity, prediction of reaction outcomes |

| Molecular Dynamics (MD) Simulations | Simulate behavior in condensed phases or biological systems | Insights into solvation effects and conformational dynamics |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity or material properties | Predictive models for designing new compounds with desired properties |

Expansion into Novel Material and Bio-related Applications (excluding clinical/safety)

The unique combination of the furan ring and the oxime group in this compound makes it an attractive candidate for various applications beyond traditional organic synthesis.

Polymer and Resin Chemistry: Furan derivatives are known precursors to polymers and resins. mdpi.com The oxime functionality in this compound offers a site for cross-linking or further polymerization. For example, oxime-functionalized fluorene (B118485) polymers have been investigated for use in organic solar cells. rsc.org Similar strategies could be employed to incorporate the furan-3-carbaldehyde oxime moiety into conjugated polymers for optoelectronic applications.

Agrochemical Research: Many furan-containing compounds exhibit biological activity. orientjchem.org The oxime group is also present in some pesticides. Therefore, derivatives of this compound could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal properties. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The oxime group can act as a ligand for metal ions. This property could be exploited to synthesize novel coordination complexes or to incorporate this compound as a building block in metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Q & A

Q. What are the recommended synthetic methodologies for (E)-furan-3-carbaldehyde oxime?

The synthesis typically involves the condensation of furan-3-carbaldehyde with hydroxylamine hydrochloride under controlled pH and temperature. A common protocol includes:

- Dissolving furan-3-carbaldehyde in ethanol/water (1:1) and adding hydroxylamine hydrochloride with sodium acetate as a buffer (pH ~5).

- Refluxing at 60–70°C for 4–6 hours, followed by cooling to precipitate the oxime.

- Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation requires spectroscopic techniques (e.g., 1H NMR, IR) .

Q. How can the E-configuration of the oxime be experimentally validated?

The E-isomer is distinguished by:

- 1H NMR : A coupling constant (J) of ~15–17 Hz between the imine proton (HC=N) and the adjacent proton on the furan ring, indicative of trans geometry.

- IR spectroscopy : A strong C=N stretch at ~1640–1660 cm⁻¹ and O–H stretch at ~3200–3400 cm⁻¹.

- X-ray crystallography (if crystalline): Direct visualization of spatial arrangement .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR to assign aromatic protons and carbons (e.g., furan ring protons at δ 7.2–7.6 ppm and imine protons at δ 8.0–8.5 ppm).

- Mass spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Elemental analysis : Verification of C, H, N composition .

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibria of this compound?

The oxime can exist as nitroso (C=N–OH) or isonitroso (C–NH–O) tautomers. Polar solvents (e.g., DMSO, water) stabilize the nitroso form via hydrogen bonding, while non-polar solvents (e.g., hexane) favor the isonitroso tautomer. Computational studies (DFT/B3LYP/6-311+G(d,p)) predict energy barriers for tautomerization and solvent effects on equilibrium constants .

Q. What experimental strategies resolve contradictions in kinetic data for oxime stability under aerobic conditions?

Conflicting stability data may arise from oxygen sensitivity or catalytic impurities. To address this:

Q. How can computational modeling predict reaction pathways for this compound in enzymatic systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with flavoenzymes. Key steps:

- Optimize the oxime’s geometry using Gaussian09 at the B3LYP/6-31G* level.

- Simulate binding affinities to enzyme active sites (e.g., flavin-dependent monooxygenases).

- Validate predictions with experimental kinetic assays (e.g., Km and kcat measurements) .

Data Interpretation and Methodological Challenges